![molecular formula C12H15BrO2 B1529667 [4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol CAS No. 894399-94-1](/img/structure/B1529667.png)

[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol

Overview

Description

Molecular Structure Analysis

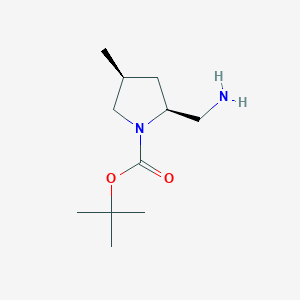

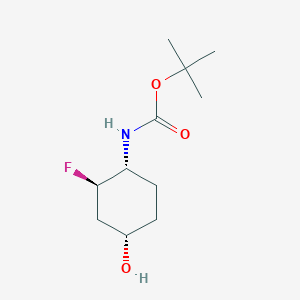

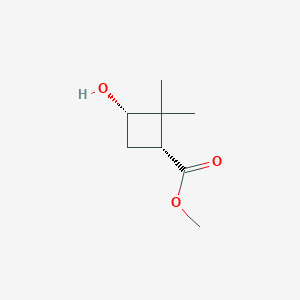

The molecular structure of “[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol” includes a bromophenyl group and a tetrahydropyran group . The InChI code for this compound is 1S/C11H13BrO2/c12-10-3-1-9 (2-4-10)11 (13)5-7-14-8-6-11/h1-4,13H,5-8H2 .

Physical And Chemical Properties Analysis

“[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol” is a solid at room temperature . It has a molecular weight of 257.13 and 241.13 . The compound should be stored in a sealed container in a dry environment at room temperature .

Scientific Research Applications

Organic Synthesis and Catalysis

- Prins Cyclization : A novel Prins cyclization method utilizing InCl3 as a catalyst for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives demonstrates the compound's relevance in the synthesis of complex organic frameworks, highlighting its versatility in organic chemistry (B. Reddy et al., 2012).

- Tetrahydropyran as a Model Molecule : The study of tetrahydropyran-2-methanol as a model for cyclic sugar molecules in vacuum ultraviolet (VUV) photoionization and vibrational spectroscopy sheds light on the structural and energetic properties of cyclic ethers, providing insights into their reactivity and stability (Huaqi Zhan et al., 2017).

Material Science

- Polymeric Film Modification : Research on the modification of glassy carbon electrodes with conductive polymeric films derived from methanol-based monomers, such as nickel(II) tetrakis(3-methoxy-4-hydroxyphenyl)porphyrin, indicates the potential of these materials in enhancing electrocatalytic oxidation processes, relevant for fuel cell technologies and environmental monitoring (A. Ciszewski & G. Milczarek, 1996).

Analytical Chemistry

- Fiber-Optic Fluorosensing : The application of fiber-optic fluorosensing for detecting low molecular weight alcohols, including methanol, in nonhydroxylic media, leverages the sensitivity and selectivity of fluorescent dyes. This approach is significant for environmental monitoring and quality control in industrial processes (G. Orellana et al., 1995).

Environmental Applications

- ELISA for Tetrabromobisphenol A Detection : The development of an enzyme-linked immunosorbent assay (ELISA) for the sensitive and selective detection of tetrabromobisphenol A, with methanol as part of the assay medium, illustrates the compound's utility in environmental chemistry for monitoring pollutants (Ting Xu et al., 2012).

Safety and Hazards

“[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol” is considered hazardous. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper protective measures should be taken when handling this compound .

properties

IUPAC Name |

[4-(4-bromophenyl)oxan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRJBNGMZAGNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)

![(3AS,7AS)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1529590.png)

![5-Amino-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B1529604.png)

![Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate](/img/structure/B1529605.png)